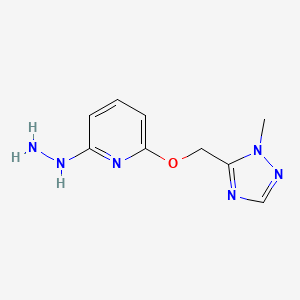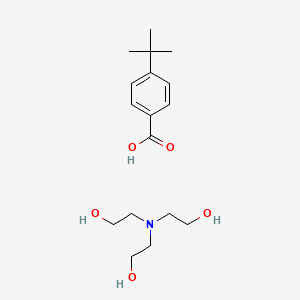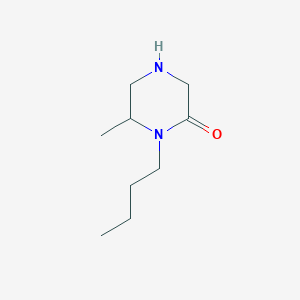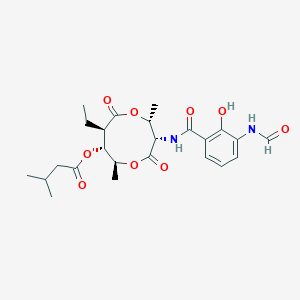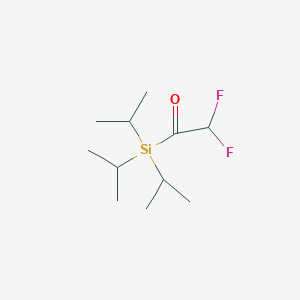
(Difluoroacetyl)tris(isopropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Difluoroacetyl)tris(isopropyl)silane is an organosilicon compound with the molecular formula C11H22F2OSi. It is a specialized chemical used in various fields of research and industry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Difluoroacetyl)tris(isopropyl)silane typically involves the reaction of difluoroacetyl chloride with tris(isopropyl)silane in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(Difluoroacetyl)tris(isopropyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Difluoroacetyl)tris(isopropyl)silane is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds and as a precursor for other organosilicon compounds .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and as a tool for studying silicon-based biochemistry .
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals .
Industry
Industrially, the compound is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the development of advanced materials .
Mecanismo De Acción
The mechanism of action of (Difluoroacetyl)tris(isopropyl)silane involves its ability to form stable carbon-silicon bonds. The difluoroacetyl group enhances the reactivity of the silicon center, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Triisopropylsilane: An organosilicon compound used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
(Difluoroacetyl)tris(isopropyl)silane is unique due to the presence of the difluoroacetyl group, which imparts distinct reactivity and properties compared to other similar silanes. This makes it particularly valuable in specialized applications where such reactivity is desired .
Propiedades
Fórmula molecular |
C11H22F2OSi |
|---|---|
Peso molecular |
236.37 g/mol |
Nombre IUPAC |
2,2-difluoro-1-tri(propan-2-yl)silylethanone |
InChI |
InChI=1S/C11H22F2OSi/c1-7(2)15(8(3)4,9(5)6)11(14)10(12)13/h7-10H,1-6H3 |
Clave InChI |
NXWPMQAQSPHWBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




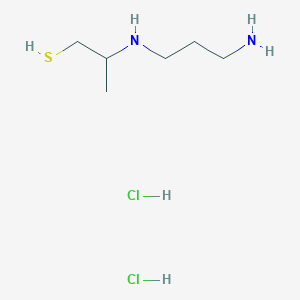
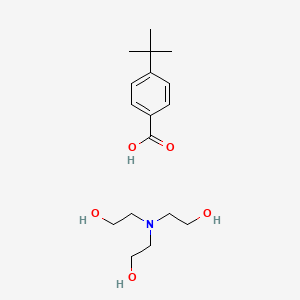
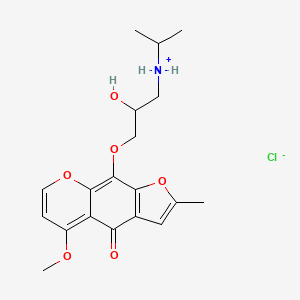
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
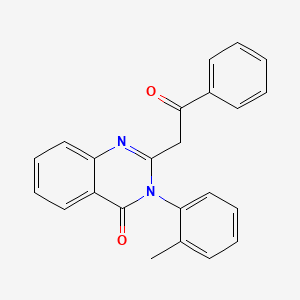
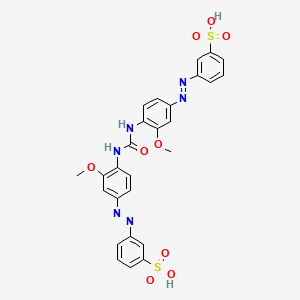
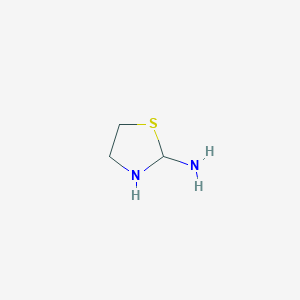
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
